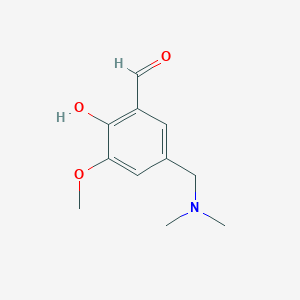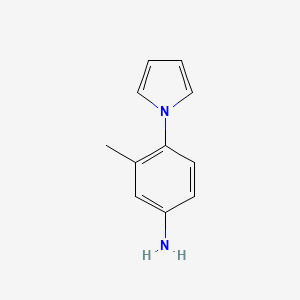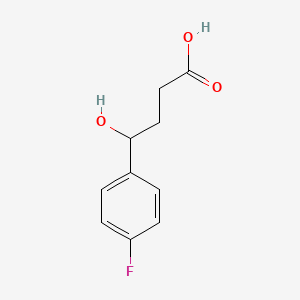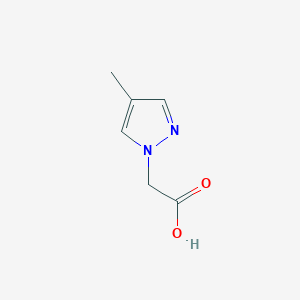
Fmoc-1-Pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
Fmoc-1-pyrrolidine-3-carboxylic acid, also known as Fmoc-Pyr-OH, is an amino acid derivative commonly used in the synthesis of peptides. It is a versatile building block for peptide synthesis, and is used in a wide range of applications, from the development of new drugs to the study of peptide structure and function.
Wissenschaftliche Forschungsanwendungen
Festphasenpeptidsynthese (SPPS)
Fmoc-1-Pyrrolidin-3-carbonsäure: wird in der SPPS verwendet, einem weit verbreiteten Verfahren zur Synthese von Peptiden . Diese Technik beinhaltet den schrittweisen Aufbau einer Peptidkette, die an einem festen Träger befestigt ist. Die Fmoc-Gruppe dient während der Synthese als temporärer Schutz für die Aminogruppe und ermöglicht so die selektive Bildung von Peptidbindungen.
Entwicklung von Biokatalysatoren
Diese Verbindung kann zur Entwicklung neuer Biokatalysatoren oder zur Modifizierung bestehender eingesetzt werden. Biokatalysatoren sind Enzyme oder mikrobielle Zellen, die chemische Reaktionen beschleunigen und in industriellen Prozessen wie der pharmazeutischen und Feinchemikalienproduktion von entscheidender Bedeutung sind.
Heterogene Katalyse
This compound: Derivate sind wichtig für die Schaffung chiraler Umgebungen für die heterogene Katalyse . Sie können in metallorganischen Gerüste (MOFs) und kovalenten organischen Gerüste (COFs) eingebaut werden, die für verschiedene asymmetrische Reaktionen verwendet werden und die Effizienz und Selektivität des katalytischen Prozesses verbessern.
Anwendungen in der Grünen Chemie
Die Entfernung der Fmoc-Gruppe mit Pyrrolidin ist ein SchlüsselsSchritt in der grünen Festphasenpeptidsynthese . Dieses Verfahren ermöglicht die Verwendung weniger polarer Lösungsmittelgemische, die umweltfreundlicher sind und zu hochreinen Peptiden führen können, die für pharmazeutische Anwendungen unerlässlich sind.
Molekulare Selbstorganisation
Peptide, die This compound enthalten, können sich selbst organisieren . Diese Eigenschaften sind wertvoll in der Materialwissenschaft, wo die kontrollierte Anordnung von Molekülen entscheidend für die Herstellung von Nanostrukturen und Biomaterialien ist.
Forschung in der synthetischen Biologie
Diese Verbindung wird von Lieferanten bereitgestellt, um die Forschung und Entwicklung in der synthetischen Biologie zu erleichtern . Synthetische Biologie beinhaltet das Design und die Konstruktion neuer biologischer Teile, Geräte und Systeme oder die Neugestaltung bestehender, natürlicher biologischer Systeme für nützliche Zwecke.
Safety and Hazards
Fmoc-1-pyrrolidine-3-carboxylic acid is considered hazardous according to the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The pyrrolidine ring, a key feature of Fmoc-1-pyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and related compounds lies in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Fmoc-1-pyrrolidine-3-carboxylic acid is primarily used in the field of proteomics research . The compound’s primary targets are the amino acids in peptide chains. It plays a crucial role in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound is an amino acid derivative that contains a 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group serves as a protective group for the N-terminus of an amino acid during peptide synthesis . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis . The Fmoc group can be removed using a base such as pyrrolidine , allowing the next amino acid to be added to the peptide chain .
Biochemical Pathways
The primary biochemical pathway involved is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain .
Pharmacokinetics
Its adme properties would be influenced by factors such as its molecular weight (33737 g/mol) and its chemical structure .
Result of Action
The result of the action of Fmoc-1-pyrrolidine-3-carboxylic acid is the successful synthesis of peptide chains. By protecting the N-terminus of the amino acid during synthesis, it allows for the sequential addition of amino acids to form the desired peptide .
Action Environment
The action of Fmoc-1-pyrrolidine-3-carboxylic acid is influenced by the solvent environment. This means that the compound can function effectively in less polar solvent mixtures that also favor coupling reactions .
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411210 | |
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885951-89-3 | |
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)


